molecular formula C8H11NO B1277136 6-Amino-2,3-dimethylphenol CAS No. 23363-74-8

6-Amino-2,3-dimethylphenol

Cat. No. B1277136
CAS RN: 23363-74-8
M. Wt: 137.18 g/mol
InChI Key: ZRTQIWOAHUHCJE-UHFFFAOYSA-N
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Description

6-Amino-2,3-dimethylphenol (ADMP) is an aromatic amino compound that is widely used in research and industry. It is a derivative of 2,6-dimethylphenol and is often used as a starting material in the synthesis of various compounds. The molecular formula of ADMP is C8H11NO .


Synthesis Analysis

The synthesis of new azodye derived from 2-Amino-6-ethoxybenzothiazole and 4-Chloro-3,5-dimethylphenol has been reported . The characterization of the dye has been described by elemental analysis .


Molecular Structure Analysis

The molecular structure of 6-Amino-2,3-dimethylphenol can be represented by the formula C8H11NO . The average mass is 137.179 Da and the monoisotopic mass is 137.084061 Da .


Chemical Reactions Analysis

The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield . The tosylate electrophile gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .


Physical And Chemical Properties Analysis

6-Amino-2,3-dimethylphenol hydrochloride has a molecular weight of 173.64 . It is a solid at room temperature .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 6-Amino-2,3-dimethylphenol hydrochloride is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes or results of using this compound in chemical synthesis are not specified in the source .
  • Polymer Science

    • Application : The compound is related to the oxidative coupling polymerization of 2,6-dimethylphenol .
    • Method : The most efficient catalytic reaction was conducted with CuCl2-di-tert-butylethylenediamine (Dt-BEDA) complex in anisole or toluene with alcohol cosolvent .
    • Results : Slight structural changes in the N-substituent, backbone, or coordination atom of the ligand significantly dropped catalytic activities, leading to a low polymer yield .

properties

IUPAC Name

6-amino-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-4-7(9)8(10)6(5)2/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTQIWOAHUHCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424680
Record name 6-amino-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,3-dimethylphenol

CAS RN

23363-74-8
Record name 6-amino-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
6-Amino-2,3-dimethylphenol

Citations

For This Compound
2
Citations
KPR Gartland, CT Eason, FW Bonner… - Archives of toxicology, 1990 - Springer
The effects of a glutathione depletor, buthionine sulphoximine (BSO) and biliary cannulation on the nephrotoxicity ofp-aminophenol (PAP) have been investigated in the F344 rat. …
Number of citations: 74 link.springer.com
A Bolognese, G Correale, M Manfra… - Journal of medicinal …, 2006 - ACS Publications
New antiproliferative compounds, dimethyl-5H-pyrido[3,2-a]phenoxazin-5-ones (1−6), tetrahydro-5H-benzopyrido[2,3-j]phenoxazin-5-ones (7−9), and 5H-benzopyrido[3,2-a]phenoxazin…
Number of citations: 35 pubs.acs.org

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